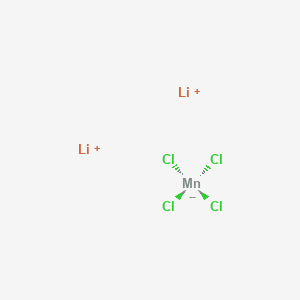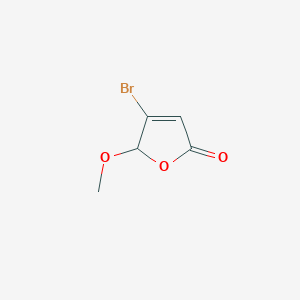
Dilithium;tetrachloromanganese(2-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Dilithium” is a strongly electrophilic, diatomic molecule comprising two lithium atoms covalently bonded together . It is known in the gas phase and has a bond order of 1, an internuclear separation of 267.3 pm, and a bond energy of 102 kJ/mol or 1.06 eV in each bond . “Tetrachloromanganese(2-)” is a chemical compound used in scientific research .
Synthesis Analysis
The synthesis of dilithium compounds involves various chemical reactions. For instance, dilithium (2,3-dilithium-oxy)-terephthalate was isolated through an incomplete acid-base neutralization reaction, followed by a thermally induced decarboxylation mechanism .
Molecular Structure Analysis
The molecular structure of dilithium compounds is complex. For example, dilithium squarate crystals were investigated using density functional theory with and without dispersion corrections . The shortcoming of the GGA (PBE) calculation with respect to the dispersive forces appears in the form of an overestimation of the unit cell volume up to 5.8% .
Chemical Reactions Analysis
Dilithium compounds participate in various chemical reactions. For instance, the reaction of di-lithio reagents with CO leads to the formation of oxy-cyclopentadienyl dilithium .
Physical And Chemical Properties Analysis
Dilithium compounds have unique physical and chemical properties. For instance, dilithium squarate has a bond order of 1, an internuclear separation of 267.3 pm, and a bond energy of 102 kJ/mol or 1.06 eV in each bond .
Wissenschaftliche Forschungsanwendungen
Material Manufacturing
“Dilithium;tetrachloromanganese(2-)” is used in the manufacturing of materials at the nanoscale .
Optical Applications
“Dilithium;tetrachloromanganese(2-)” has been studied for its potential in optical limiting applications . It is a third-order non-linear optical single crystal . The crystal exhibits negative photoconductivity and is considered a good material for photonic device applications .
Mechanical Applications
The mechanical nature of “Dilithium;tetrachloromanganese(2-)” has been evaluated through Vicker’s microhardness study . Various hardness parameters like fracture toughness, brittleness index, yield strength, and stiffness constant have been calculated .
Thermo-Physical Applications
“Dilithium;tetrachloromanganese(2-)” has been studied for its thermo-physical properties . The thermal effusivity, thermal conductivity, and thermal diffusivity for the crystal have been revealed through photoacoustic study .
Laser Damage Threshold (LDT) Studies
The laser damage threshold (LDT) value of “Dilithium;tetrachloromanganese(2-)” is higher than that of KDP and urea . This makes it a potential material for applications that require high LDT.
Electrochemical Behavior
The electrochemical behavior of “Dilithium;tetrachloromanganese(2-)” has been studied, particularly in relation to polymorphism . The thermally induced decarboxylation mechanism of the compound has been explored .
Safety And Hazards
Eigenschaften
IUPAC Name |
dilithium;tetrachloromanganese(2-) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4ClH.2Li.Mn/h4*1H;;;/q;;;;2*+1;+2/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJOUQNFWQPCDPE-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].Cl[Mn-2](Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl4Li2Mn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00473134 |
Source


|
| Record name | Dilithium tetrachloromanganate(2-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00473134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dilithium;tetrachloromanganese(2-) | |
CAS RN |
57384-24-4 |
Source


|
| Record name | Dilithium tetrachloromanganate(2-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00473134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 57384-24-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde](/img/structure/B1624745.png)











